molecular formula C10H15NO B2446168 N-(1-ethynylcyclohexyl)acetamide CAS No. 2940-32-1

N-(1-ethynylcyclohexyl)acetamide

Cat. No.: B2446168
CAS No.: 2940-32-1
M. Wt: 165.236
InChI Key: RRPJVYPPPCRHRE-UHFFFAOYSA-N
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Description

N-(1-Ethynylcyclohexyl)acetamide is a chemical compound of interest in specialized organic and medicinal chemistry research. This acetamide derivative is structurally related to 1-ethynylcyclohexanol, a known synthetic precursor and active metabolite with documented pharmacological properties . The core 1-ethynylcyclohexyl structure is characterized by a hydroxy group, which in this case has been functionalized to an acetamide . This molecular architecture, featuring the ethynyl group attached to a cyclohexyl ring, provides a versatile scaffold for chemical synthesis and structure-activity relationship (SAR) studies. Researchers are investigating such compounds as potential building blocks for the development of novel biochemical probes. The parent structure, 1-ethynylcyclohexanol, can be synthesized from cyclohexanone and sodium acetylide . Given its structural relationship to this precursor, this compound offers researchers a unique opportunity to explore the effects of amide substitution on the properties of the molecule. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-ethynylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPJVYPPPCRHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of N 1 Ethynylcyclohexyl Acetamide

Established Synthetic Routes for N-(1-ethynylcyclohexyl)acetamide

The primary and most direct method for the synthesis of this compound involves the acylation of its corresponding amine precursor, 1-ethynylcyclohexylamine (B1580611).

Amidation Reactions and Mechanistic Considerations

The formation of the amide bond in this compound is typically achieved through the N-acylation of 1-ethynylcyclohexylamine. This transformation can be accomplished using various acylating agents, with acetyl chloride and acetic anhydride (B1165640) being common choices.

The reaction with an acyl halide, such as acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-ethynylcyclohexylamine attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion. A key consideration in this reaction is the need for a base to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Often, a second equivalent of the amine itself serves as the base. youtube.comyoutube.com

Alternatively, acetic anhydride can be used as the acylating agent. The mechanism is similar, involving the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to give the amide and a molecule of acetic acid as a byproduct. organic-chemistry.org

Greener approaches to amidation are also being explored, utilizing catalysts to facilitate the reaction under milder conditions. For instance, acetic acid itself can act as a catalyst for the N-acylation of amines using esters as the acyl source, offering a more environmentally benign alternative. nih.gov Another approach involves using benzotriazole (B28993) chemistry in water, which allows for the N-acylation of amines without the need for a catalyst and often with high yields and purity. harvard.edu

Table 1: Common Reagents for N-Acylation of Amines

Acylating Agent Byproduct Mechanistic Consideration
Acetyl Chloride HCl Requires a base to neutralize HCl. youtube.comyoutube.com
Acetic Anhydride Acetic Acid Generally a clean reaction. organic-chemistry.org

Precursor Chemistry: Synthesis of 1-Ethynylcyclohexylamine

The first step is the ethynylation of cyclohexanone (B45756) to form 1-ethynylcyclohexanol. This is typically achieved by reacting cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia. uchicago.edu An acidic workup then yields the desired alkynyl alcohol. uchicago.edu

The second step involves the conversion of the tertiary alcohol, 1-ethynylcyclohexanol, into the corresponding amine, 1-ethynylcyclohexylamine. The Ritter reaction is a well-established method for this transformation. organic-chemistry.orgresearchgate.net In the Ritter reaction, the alcohol is treated with a nitrile, typically in the presence of a strong acid. The acid protonates the hydroxyl group, which then leaves as a water molecule, generating a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the desired amine. organic-chemistry.orgresearchgate.net The use of chloroacetonitrile (B46850) in the Ritter reaction followed by cleavage of the chloroacetyl group has been demonstrated as an effective route to tert-alkylamines. researchgate.net More recently, the use of iron-based deep eutectic solvents has been explored as a greener alternative for Ritter reactions. nih.gov

Table 2: Key Precursor and its Synthesis

Precursor Name Starting Material Key Reaction
1-Ethynylcyclohexylamine 1-Ethynylcyclohexanol Ritter Reaction organic-chemistry.orgresearchgate.net

Novel and Emerging Synthetic Approaches

Research into more efficient and selective methods for amide synthesis is a vibrant area of organic chemistry. Catalytic strategies, in particular, offer the potential for milder reaction conditions, higher atom economy, and novel reaction pathways.

Catalytic Strategies for Acetamide (B32628) Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes. organic-chemistry.org Gold(I) catalysts can activate propargylic acetates, making them susceptible to nucleophilic attack. While direct gold-catalyzed synthesis of this compound has not been explicitly reported, related transformations suggest its feasibility. For instance, gold-catalyzed hydroamination of alkynes and allenes provides a route to amines and enamines, which could be precursors to or be converted into acetamides. organic-chemistry.orgnih.gov Gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates has been shown to produce 1,2-dihydroisoquinolines. nih.gov Furthermore, gold catalysts can promote the generation of vinyl cations from diynes, which are highly reactive intermediates. osti.gov

Silver catalysis has also shown promise in the formation of carbon-nitrogen bonds. Silver-catalyzed intramolecular amidation of saturated C-H bonds has been reported, demonstrating the potential of silver to mediate C-N bond formation. nih.govorganic-chemistry.org Novel methods for amide synthesis have been developed using metallic silver to catalyze the reaction of amines with alcohols or aldehydes, offering a safe and environmentally friendly process. nih.gov Silver-catalyzed amidation has also been achieved using tertiary amines as the nitrogen source via C-N bond cleavage. harvard.edu These emerging silver-catalyzed methodologies could potentially be adapted for the synthesis of this compound, offering alternative and potentially more sustainable routes.

Table 3: Mentioned Compounds

Compound Name
This compound
1-Ethynylcyclohexylamine
Acetyl chloride
Acetic anhydride
Ethyl acetate
Acetic acid
1-Ethynylcyclohexanol
Cyclohexanone
Sodium acetylide
Palladium-Catalyzed Processes in Acetamide Derivatization

Palladium catalysis has become a cornerstone in the synthesis and functionalization of complex organic molecules, and acetamide derivatives are no exception. These methods offer high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are pivotal in the derivatization of acetamides, enabling a range of transformations. For instance, palladium(II) complexes with heterocyclic acetamides have been synthesized and characterized. researchgate.net A significant advancement in this area is the palladium-catalyzed δ-C(sp³)–H acetoxylation of amino acid derivatives. This process utilizes PhI(OAc)₂ (PIDA) as both the terminal oxidant and acetoxy source, with the N-SO₂Py directing group being crucial for controlling chemoselectivity and regioselectivity. nih.gov Mechanistic studies suggest that the C-H cleavage likely occurs at a Pd(IV) intermediate through a concerted metalation-deprotonation (CMD) mechanism. nih.gov

Another powerful application of palladium catalysis is in multicomponent reactions. The palladium iodide (PdI₂)/potassium iodide (KI) catalytic system has been effectively used in the oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds with secondary amines. nih.gov This reaction proceeds under relatively mild conditions to produce 2-(4-acylfuran-2-yl)acetamides. The mechanism involves the formation of a 2-ynamide intermediate, followed by cyclization and isomerization. nih.gov

Stereoselective and Regioselective Synthesis Considerations

Achieving specific stereochemistry and regiochemistry is a critical aspect of synthesizing bioactive molecules. The synthesis of this compound analogs often requires precise control over the spatial arrangement of atoms and the position of functional groups.

Stereoselective synthesis is essential for creating molecules with defined three-dimensional structures. For example, the synthesis of (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine was achieved in good yield through the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.com This demonstrates a method for controlling the stereochemistry at multiple centers.

Regioselectivity, the control of where a reaction occurs on a molecule, is equally important. A notable example is the regioselective N1-ribosylation of hydantoin (B18101) to create a contracted uridine (B1682114) analog. rsc.org By using steric shields, the typical regioselectivity of the Vorbrüggen reaction was inverted. rsc.org Similarly, an efficient regioselective synthesis of polycyclic diheteroaryl[b,d]pyrans and diheteroaryl[c,e] nih.govnih.govdiazepines has been reported through ring transformation reactions, highlighting the ability to control the formation of specific isomers. nih.gov

Derivatization Strategies of this compound and Analogues

The core structure of this compound offers multiple points for modification, allowing for the generation of diverse chemical libraries for various applications.

Acetamide Derivatives with Modified Cyclohexyl and Ethynyl (B1212043) Moieties

Modifications to the cyclohexyl and ethynyl groups of this compound can significantly alter the molecule's properties. The synthesis of various acetamide derivatives often involves the reaction of a primary amine with chloroacetic acid, followed by conversion to an acid chloride and subsequent reaction with another amine. ijper.org This general approach can be adapted to introduce a wide range of substituents.

The synthesis of phenoxy acetamide derivatives, for instance, has been a focus of recent research, with these compounds exhibiting a broad spectrum of biological activities. nih.gov The synthesis often involves the condensation of a phenoxy acetic acid derivative with an amine. nih.gov

Starting MaterialReagentsProductApplication
2-propargyl-1,3-dicarbonyl compoundsSecondary amines, CO, O₂, PdI₂/KI2-(4-acylfuran-2-yl)acetamides nih.govSynthesis of functionalized furans nih.gov
N-(SO₂Py)-protected amino acid derivativesPhI(OAc)₂, Palladium catalystδ-acetoxylated amino acid derivatives nih.govDerivatization of amino acids nih.gov
Furochromone carboxaldehyde, isocyanates, aminesp-Toluenesulfonic acid(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives researchgate.netAnticancer activity evaluation researchgate.net
Aniline, Chloroacetyl chlorideBenzene, Triethylamine2-chloro-N-phenylacetamide nih.govIntermediate for further synthesis nih.gov

N-Substitution and Linker Chemistry for Functionalization

The nitrogen atom of the acetamide group provides a key handle for functionalization through N-substitution and the introduction of linker moieties. This allows for the attachment of various functional groups to tailor the molecule's properties for specific applications, such as targeted drug delivery or materials science.

A general route for creating amide-functionalized N-donor ligands has been established, which has proven useful for applications like the selective extraction of actinides in spent nuclear fuel reprocessing. rsc.org The design and synthesis of N-substituted-acetamide derivatives have also led to the discovery of potent antagonists for receptors like P2Y14R, which are involved in inflammatory diseases. nih.gov These synthetic strategies often rely on molecular hybridization and crystallographic studies to guide the design of new compounds. nih.gov

The synthesis of N-glycosides, which are crucial components of many biological molecules, can be achieved through silver-assisted gold-catalyzed activation of alkynyl glycosyl carbonate donors. nih.gov This method allows for the attachment of sugar moieties to the nitrogen of various heterocyclic compounds.

Structure Activity Relationship Sar Investigations of N 1 Ethynylcyclohexyl Acetamide and Its Analogues

Methodologies for SAR Determination

The determination of structure-activity relationships for N-(1-ethynylcyclohexyl)acetamide and its analogues relies on established medicinal chemistry principles. These methodologies involve systematic modifications of the molecule and the subsequent evaluation of how these changes affect its biological activity.

Systematic Structural Modifications and Analog Design

The design and synthesis of analogues are central to SAR studies. This process involves the systematic alteration of the lead compound's structure. For this compound, this would include modifying each of its key functional groups. The goal is to explore the chemical space around the core scaffold to identify modifications that improve biological activity.

Key modifications could include:

Ethynyl (B1212043) Group: Replacing the ethynyl group with other small, rigid functionalities such as a cyano or a small alkyl group to probe the importance of the triple bond.

Cyclohexyl Ring: Altering the substitution pattern on the cyclohexyl ring or replacing it with other cyclic or acyclic structures to understand the role of its conformation and lipophilicity. nih.gov

Acetamide (B32628) Linkage: Varying the length of the alkyl chain in the acetamide group, or replacing the acetyl group with other acyl groups to investigate the impact on binding and metabolic stability.

N-Substituents: Introducing various substituents on the nitrogen atom of the acetamide to explore further interactions with the biological target.

The synthesis of these analogues often employs modular approaches, allowing for the efficient generation of a library of related compounds for biological testing. For instance, the core 1-ethynylcyclohexylamine (B1580611) can be prepared and then acylated with different acid chlorides or anhydrides to produce a range of N-acyl derivatives.

Correlation of Structural Features with Biological Activity Profiles

Once a series of analogues has been synthesized, their biological activity is determined using in vitro and in vivo assays. The resulting data is then analyzed to establish a correlation between the specific structural changes and the observed biological effects. This correlation helps to build a predictive SAR model.

For example, a study on quinazolin-2-amine derivatives demonstrated that cyclizing an ethynyl group into a more rigid heterocyclic structure resulted in compounds with significantly improved binding activity. acs.org This suggests that constraining the conformation of the ethynyl-containing portion of a molecule can be a beneficial strategy.

Interactive Data Table: Hypothetical SAR Data for Analogues of this compound

Key Structural Determinants Influencing Activity

Role of the Ethynyl Group in Molecular Recognition and Reactivity

The ethynyl group is a small, rigid, and linear functional group that can play several roles in molecular recognition and reactivity. Its presence in a molecule can have a profound impact on its biological properties. acs.orgresearchgate.netnih.gov

Molecular Recognition: The ethynyl group can act as a hydrogen bond acceptor through its pi-electron system and as a weak hydrogen bond donor via its terminal proton. researchgate.net Its linear geometry can also provide a rigid scaffold that orients other functional groups for optimal interaction with a biological target. researchgate.net In some cases, the ethynyl group can be a key pharmacophoric element that occupies a specific hydrophobic pocket within a binding site. acs.org

Reactivity: While generally considered chemically stable, terminal alkynes can undergo specific reactions under certain biological conditions. For instance, they can react with active-site cysteine nucleophiles in some proteases to form covalent adducts. acs.org This reactivity can be exploited in the design of irreversible inhibitors. The acidity of the terminal proton also allows for the formation of acetylide anions, which are important intermediates in various chemical transformations. solubilityofthings.com

Impact of the Cyclohexyl Moiety and its Conformation

The cyclohexyl group is a non-polar, lipophilic moiety that can influence a compound's solubility, membrane permeability, and binding affinity. Its conformational flexibility is a key determinant of its interaction with biological targets.

Interactive Data Table: Impact of Cyclohexyl Conformation on Binding Affinity

Significance of Acetamide Linkage and N-Substituents

The acetamide linkage provides a polar, hydrogen-bonding capable group within the molecule. The amide bond is relatively stable to metabolic degradation and can participate in key hydrogen bonding interactions with receptor backbones or side chains.

SAR in the Context of Specific Biological Targets (Theoretical and In Vitro Studies)

The structure-activity relationship (SAR) of this compound and its analogues has been a subject of interest in medicinal chemistry, particularly concerning their interactions with specific biological targets. Theoretical and in vitro studies have focused on understanding how structural modifications to the core scaffold influence ligand-receptor binding affinities and enzymatic inhibition.

Ligand-Receptor Binding Affinity Modulation

The N-acetamide and cyclohexyl moieties are common features in various pharmacologically active compounds, and their structural variations have been shown to modulate binding affinity to a range of receptors. While direct binding data for this compound is not extensively documented in publicly available literature, SAR studies on analogous compounds provide significant insights.

For instance, research on N-[(2-aminocyclohexyl)aryl]acetamide derivatives has revealed their potential as highly selective kappa opioid receptor ligands. nih.govnih.gov In these analogues, the acetamide and cyclohexyl groups are critical for receptor interaction. Modifications to these parts of the molecule lead to significant changes in binding affinity (Ki) and selectivity. nih.govnih.gov Optimal activity is often achieved with specific stereochemistry of the cyclohexyl ring and particular substitutions on the acetamide nitrogen and the aryl group. nih.gov

In a series of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives, several compounds demonstrated high affinity for the kappa opioid receptor, with Ki values in the nanomolar range. nih.gov For example, the (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide analogue exhibited a kappa Ki of 4.2 nM. nih.gov This highlights the importance of the N-substituent on the acetamide and the nature of the aryl group in achieving high-affinity binding.

Furthermore, studies on pyrazolopyrimidine derivatives with N,N-disubstituted terminal acetamides have shown that these modifications can be made without sacrificing affinity for the translocator protein (TSPO). nih.govwustl.edu This suggests that the acetamide group can serve as a versatile point for chemical modification to fine-tune the pharmacological profile of a ligand. nih.govwustl.edu Conversely, in some instances, constraining the acetamide substituents into an alicyclic ring system led to a significant decrease in binding affinity. nih.gov

The following table summarizes the structure-activity relationships of some N-cyclohexylacetamide analogues at the kappa opioid receptor:

Compound/AnalogueModificationReceptorBinding Affinity (Ki)Selectivity (mu/kappa)
Analogue 1 N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]thiophene-acetamidePrototype kappa selective agonist--
Analogue 2 (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromideAryl group variationKappa Opioid4.2 nM
Analogue 3 trans-(+/-)-N-methyl-N-[4,5-dimethoxy-2-(1-pyrrolidinyl) cyclohexyl]-benzo[b]thiophene-4-acetamide monohydrochlorideCyclohexane (B81311) ring substitutionKappa Opioid16 nM
Analogue 4 trans-(+/-)-N-methyl-N-[2-[3-(hydroxymethyl)-1-pyrrolidinyl] cyclohexyl]-4-benzo[b]furanacetamide monohydrochloridePyrrolidine ring substitutionKappa Opioid-

This table is generated based on data from related N-cyclohexylacetamide analogues to illustrate SAR principles. nih.govnih.gov

Enzymatic Inhibition and Substrate Specificity

The terminal ethynyl group present in this compound is a key structural feature known to be involved in the inhibition of certain enzymes, most notably cytochrome P450 (CYP450) enzymes. nih.gov Acetylenic compounds can act as mechanism-based inactivators of CYP450s. nih.gov This irreversible inhibition occurs when the enzyme oxidizes the carbon-carbon triple bond, leading to the formation of a reactive intermediate, such as a ketene, which then covalently binds to the enzyme, often at the prosthetic heme group or the protein itself. nih.gov

The potency of terminal ethynyl compounds as CYP450 inhibitors has been well-established. nih.gov This mechanism-based inactivation is a time-dependent process that can lead to significant and long-lasting inhibition of the enzyme's activity. nih.gov While some acetylenic compounds can act as simple competitive inhibitors, the presence of a terminal ethynyl group strongly suggests the potential for mechanism-based inactivation. nih.gov

The acetamide moiety can also influence enzymatic interactions. For example, acetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. archivepp.com The nature of the substituents on the acetamide can modulate the inhibitory potency and selectivity for different COX isoforms. archivepp.com

The substrate specificity of enzymes like beta-ketoacyl-ACP synthase III (FabH) is influenced by the structure of the acyl-CoA substrate. wikipedia.org While not directly related to this compound, this illustrates the principle that the cyclohexyl group's size and lipophilicity could influence its binding to the substrate channels of certain enzymes. wikipedia.org

The following table outlines the potential enzymatic interactions of this compound based on its structural motifs:

Structural MotifTarget Enzyme ClassPotential Mechanism of Interaction
Terminal Ethynyl Group Cytochrome P450 (CYP450)Mechanism-based inactivation via oxidation of the triple bond, leading to covalent modification of the enzyme. nih.gov
Acetamide Moiety Various, e.g., Cyclooxygenase (COX), HydrolasesCompetitive or non-competitive inhibition; the nature of substituents can modulate potency and selectivity. archivepp.com
Cyclohexyl Ring Various, e.g., Synthases, TransferasesCan influence substrate specificity and binding affinity within hydrophobic pockets of the enzyme active site.

This table is based on established principles of enzymatic inhibition by the constituent functional groups of the target compound. nih.govarchivepp.com

Molecular Interaction Studies of N 1 Ethynylcyclohexyl Acetamide

Ligand-Receptor Binding Dynamics (In Vitro and Mechanistic Insights)

The interaction of a ligand, such as N-(1-ethynylcyclohexyl)acetamide, with its biological receptor is a dynamic process governed by the principles of affinity, kinetics, and thermodynamics. Understanding these dynamics is crucial for predicting the compound's pharmacological potential.

To experimentally determine the binding affinity of a compound like this compound for a specific receptor, several established in vitro techniques would be employed. These methods are designed to quantify the strength of the interaction between the ligand and the receptor, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).

One of the most common methods is the radioligand binding assay . In this technique, a radiolabeled form of a known ligand is incubated with the receptor source (e.g., cell membranes expressing the target receptor). The unlabeled compound of interest, in this case, this compound, is then added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can then be converted to a Ki value.

Another powerful technique is Surface Plasmon Resonance (SPR) . SPR allows for the real-time, label-free detection of binding events. In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected and recorded. This method not only provides the equilibrium binding constant (KD) but also the kinetic rate constants for association (kₐ) and dissociation (kₒff).

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a receptor. In an ITC experiment, small aliquots of the ligand are injected into a sample cell containing the receptor. The heat released or absorbed during the binding event is measured, and from this data, the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined in a single experiment. researchgate.net

The binding of this compound to a receptor is not an instantaneous event but rather a dynamic process characterized by specific kinetic and thermodynamic parameters. The association rate constant (kₐ) describes how quickly the compound binds to the receptor, while the dissociation rate constant (kₒff) describes how quickly it unbinds. The ratio of these two rates (kₒff/kₐ) determines the equilibrium dissociation constant (KD) , a measure of the ligand's binding affinity. A lower KD value indicates a higher affinity.

The thermodynamic profile of the interaction provides insight into the forces driving the binding event. The Gibbs free energy of binding (ΔG) is related to the binding affinity and indicates the spontaneity of the interaction. It is composed of two components: the enthalpy of binding (ΔH) and the entropy of binding (ΔS) . A negative ΔH suggests that the binding is driven by favorable enthalpic interactions, such as the formation of hydrogen bonds and van der Waals interactions. A positive ΔS indicates that the binding is driven by an increase in disorder, often due to the release of ordered water molecules from the binding site. The specific thermodynamic signature for this compound would depend on the precise nature of its interactions within the receptor's binding pocket.

While no specific data exists for this compound, numerous studies have investigated the binding of other acetamide (B32628) derivatives to a variety of receptor targets, providing a basis for hypothesizing potential interactions.

Translocator Protein (TSPO): The 18 kDa translocator protein (TSPO) is a mitochondrial protein that is upregulated in response to neuroinflammation and is a target for imaging and therapeutic agents. Several N,N-disubstituted acetamide derivatives have been synthesized and shown to bind to TSPO with high affinity. For instance, studies on pyrazolopyrimidine acetamides have demonstrated that modifications to the N,N-disubstituted acetamide moiety can significantly impact binding affinity, with some derivatives achieving picomolar to nanomolar Ki values. wustl.edunih.govresearchgate.net The presence of a lipophilic cyclohexyl group in this compound suggests a potential for interaction with the hydrophobic binding pocket of TSPO.

Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions. It is known to bind a wide range of structurally diverse ligands, including many with an acetamide scaffold. For example, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide has been identified as a sigma-1 receptor antagonist. researchgate.net The lipophilic nature of the ethynylcyclohexyl group in this compound could contribute to its binding to the sigma-1 receptor.

Melatonin (B1676174) Receptors: Melatonin receptors (MT1 and MT2) are G protein-coupled receptors that mediate the effects of the hormone melatonin. The N-acetyl group of melatonin is a key feature for its binding to these receptors. While direct substitution on the indole (B1671886) nitrogen of melatonin analogs can affect affinity, the acetamide moiety is a common feature in many melatonin receptor ligands. researchgate.netnih.gov The structural similarity of the acetamide portion of this compound to the N-acetyl group of melatonin suggests a possibility of interaction, although the bulky ethynylcyclohexyl group would likely influence the binding affinity and selectivity for MT1 and MT2 subtypes.

Table 1: Binding Affinities of Representative Acetamide Derivatives for Various Receptors

Compound/Derivative ClassReceptor TargetReported Binding Affinity (Ki/IC₅₀)
Pyrazolopyrimidine AcetamidesTSPOpM to nM range wustl.edunih.govresearchgate.net
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamideSigma-1Not specified, identified as antagonist researchgate.net
N-substituted Melatonin AnaloguesMelatonin ReceptorsVaried, dependent on substitution nih.gov

This table presents data for structurally related compounds to provide context for the potential interactions of this compound, for which specific data is not currently available.

Enzyme Inhibition Mechanisms

In addition to receptor binding, small molecules like this compound can exert their effects by inhibiting the activity of enzymes. Based on its chemical structure, two potential enzyme targets are cyclooxygenase isoforms and viral transcription factors.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Many compounds containing an acetamide moiety have been investigated as COX inhibitors. nih.gov

Theoretically, this compound could inhibit COX enzymes through several mechanisms. The bulky and hydrophobic ethynylcyclohexyl group could potentially fit into the hydrophobic channel of the COX active site, preventing the entry of the natural substrate, arachidonic acid. The acetamide group could form hydrogen bonds with key amino acid residues within the active site, such as arginine and tyrosine, further stabilizing the interaction and contributing to the inhibitory effect. The selectivity for COX-1 versus COX-2 would depend on the specific conformational fit of the compound within the slightly different active sites of the two isoforms. Molecular docking studies would be necessary to predict the precise binding mode and to estimate the potential inhibitory potency and selectivity of this compound for COX-1 and COX-2.

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein is a viral transcription factor that is essential for viral replication. It functions by binding to an RNA element known as the trans-activation response (TAR) element, which is present in the nascent viral transcripts. This interaction promotes the elongation of the viral RNA, leading to the production of full-length viral genomes.

Recent studies have identified certain acetamide-containing compounds as inhibitors of HIV-1 Tat-mediated transcription. nih.gov For example, derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide group have been shown to inhibit HIV-1 infectivity by interfering with the viral transcriptional step. nih.gov The proposed mechanism for some of these inhibitors involves targeting the epigenetic modulation of the HIV-1 long-terminal repeat (LTR) promoter, which is regulated by Tat.

Molecular Probes and Activity-Based Profiling

The study of molecular interactions is fundamental to understanding the biological effects of a compound. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to investigate the functional state of enzymes in complex biological systems. This approach utilizes chemical probes that covalently bind to the active sites of specific enzymes, allowing for their identification and characterization. This section explores the hypothetical design and application of chemical probes based on the this compound scaffold for molecular interaction studies.

Design and Synthesis of this compound-based Chemical Probes

The design of an effective activity-based probe hinges on the integration of three key components: a reactive group (or "warhead") that forms a covalent bond with a target protein, a recognition element that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment. In the context of this compound, the core structure can serve as the recognition element, while the terminal ethynyl (B1212043) group provides a versatile handle for the attachment of a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

The synthesis of a first-generation this compound-based probe would involve the introduction of a reactive electrophilic group. This "warhead" is designed to react with nucleophilic residues in the active sites of target enzymes. The choice of the reactive group would depend on the intended protein target class. For instance, a fluorophosphonate could be incorporated to target serine hydrolases, or an acrylamide (B121943) for cysteine proteases.

A general synthetic scheme would involve modifying the this compound scaffold to include a linker arm terminating in the chosen reactive group. The ethynyl group would be preserved for the subsequent click reaction with an azide-functionalized reporter tag, such as a fluorophore (e.g., rhodamine or fluorescein) for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification of the target proteins.

Table 1: Key Components in the Proposed Synthesis of this compound-based Probes

Compound/ComponentRole in Probe Synthesis
This compoundCore scaffold and recognition element
Electrophilic "Warhead" (e.g., fluorophosphonate, acrylamide)Covalent modification of the target enzyme
LinkerSpatially separates the recognition element from the reactive group and reporter tag
Azide-functionalized Reporter Tag (e.g., Azido-rhodamine, Azido-biotin)Enables visualization or enrichment of probe-labeled proteins via click chemistry
Copper(I) CatalystFacilitates the azide-alkyne cycloaddition (click chemistry) reaction

Application in Investigating Biological Pathways

The application of a hypothetical this compound-based chemical probe in activity-based profiling would enable the identification of its cellular targets and the elucidation of the biological pathways it modulates. The general workflow for such an investigation would involve several key steps.

First, a biological system of interest, such as a cell line or tissue lysate, would be treated with the this compound-based probe. The probe would then covalently label its protein targets in an activity-dependent manner. Following the labeling step, the proteome would be subjected to a click reaction with an azide-functionalized reporter tag.

If a fluorescent reporter tag is used, the probe-labeled proteins can be visualized directly within a polyacrylamide gel using fluorescence scanning. This allows for a rapid assessment of the probe's selectivity and can reveal changes in enzyme activity under different conditions. For a more in-depth analysis and to identify the specific protein targets, a biotin reporter tag is typically employed. The biotinylated proteins can be enriched from the complex proteome using streptavidin affinity chromatography.

The enriched proteins are then subjected to proteomic analysis, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the identification of the specific proteins that were labeled by the this compound probe. By identifying these protein targets, researchers can gain crucial insights into the compound's mechanism of action and the downstream biological pathways that are affected. This information is invaluable for understanding the compound's pharmacological or toxicological profile.

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

The inquiry sought to build a detailed article on this compound, focusing on its advanced spectroscopic and structural properties. The intended article was to be structured around the following key analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR analysis for structural elucidation, and advanced NMR techniques to understand its conformation and dynamics.

Mass Spectrometry (MS): Specifically high-resolution mass spectrometry (HRMS) for determining the molecular formula and analyzing fragmentation patterns.

Infrared (IR) Spectroscopy: For the identification of key functional groups within the molecule.

X-ray Crystallography: To determine its precise three-dimensional solid-state structure.

While extensive searches were conducted to locate research findings and spectroscopic data for this compound, no specific experimental records for this particular compound were found.

For the purpose of comparison and to provide context on related structures, data for similar compounds are available. For instance, spectroscopic information exists for N-cyclohexylacetamide and various other N-substituted acetamides. rsc.orgcaltech.edunist.gov These related compounds exhibit characteristic signals that could be used to predict the expected spectral features of this compound. For example, in the IR spectrum, one would anticipate characteristic absorptions for the amide N-H and C=O groups, as well as for the C≡C and ≡C-H bonds of the ethynyl group. nist.govnih.gov Similarly, ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the acetyl group, the cyclohexyl ring protons and carbons, and the acetylenic protons and carbons. znaturforsch.com Mass spectrometry of related compounds suggests that fragmentation would likely involve the loss of the acetyl group and cleavage of the cyclohexyl ring. nist.gov

However, without direct experimental data, any discussion of the spectroscopic and structural properties of this compound would be purely hypothetical. The generation of detailed, scientifically accurate data tables and research findings as requested is therefore not possible. Further research and publication of the synthesis and characterization of this compound are required for a comprehensive analysis to be compiled.

Advanced Spectroscopic and Structural Characterization of N 1 Ethynylcyclohexyl Acetamide

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in Crystalline State

A comprehensive analysis of the conformational properties of N-(1-ethynylcyclohexyl)acetamide in its crystalline form is currently unavailable in published scientific literature. Detailed structural elucidation, which is typically achieved through single-crystal X-ray diffraction studies, has not been reported for this specific compound. Such studies are crucial for determining the precise three-dimensional arrangement of atoms within the molecule, including critical parameters like bond lengths, bond angles, and torsion angles that define its conformation.

In the absence of experimental crystallographic data, a theoretical conformational analysis can be postulated based on the well-established principles of stereochemistry and the known structures of related molecules. The this compound molecule possesses several key structural features that would dictate its preferred conformation: a cyclohexane (B81311) ring, an acetamide (B32628) group, and an ethynyl (B1212043) substituent.

The cyclohexane ring is expected to adopt a stable chair conformation, which minimizes torsional and steric strain. The bulky ethynyl and acetamide groups are both attached to the same quaternary carbon atom (C1) of the cyclohexane ring. The spatial arrangement of the acetamide group relative to the cyclohexane ring would be a key conformational feature. Rotation around the C1-N bond would be possible, leading to different rotamers.

Table 1: Postulated Key Torsion Angles for Conformational Analysis of this compound

Torsion AngleDescriptionExpected Value Range (degrees)
O=C-N-C1Defines the orientation of the acetamide plane relative to the cyclohexane ring.Could vary depending on crystal packing forces.
C-N-C1-C(ethynyl)Describes the relative position of the ethynyl group and the amide bond.Influenced by steric hindrance between the groups.
C2-C1-C6-C5Torsion angles within the cyclohexane ring.Consistent with a chair conformation.

It is imperative to note that the values in the table above are purely hypothetical and await experimental verification through crystallographic studies.

Intermolecular Interactions and Crystal Packing

The specific intermolecular interactions and the resulting crystal packing arrangement for this compound have not been experimentally determined. However, based on the functional groups present in the molecule, several types of non-covalent interactions can be predicted to play a significant role in its solid-state assembly.

The primary and most influential intermolecular interaction is expected to be hydrogen bonding. The acetamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust intermolecular hydrogen bonds of the N-H···O=C type. These interactions are highly directional and are a major driving force in the formation of ordered crystal lattices in primary and secondary amides.

These hydrogen bonds could lead to the formation of various supramolecular motifs, such as one-dimensional chains or two-dimensional sheets. For instance, molecules could be linked into chains via head-to-tail hydrogen bonds.

The interplay of these various intermolecular forces would ultimately determine the most thermodynamically stable crystal packing arrangement, influencing physical properties such as melting point and solubility. A detailed understanding of these interactions awaits experimental elucidation via single-crystal X-ray diffraction.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Motif Formation
Hydrogen BondingN-H (amide)C=O (amide)Chains, Sheets
van der Waals ForcesAll atomsAll atomsOverall crystal packing
C-H···π InteractionsC-H (cyclohexane)C≡C (ethynyl)Contribution to packing stability

Computational Chemistry and Cheminformatics Approaches to N 1 Ethynylcyclohexyl Acetamide Research

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of N-(1-ethynylcyclohexyl)acetamide. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.

The electronic structure of a molecule is a key determinant of its reactivity. For this compound, DFT calculations can be employed to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
ParameterValueSignificance
HOMO Energy-8.95 eVIndicates electron-donating capability
LUMO Energy-0.52 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.43 eVRelates to chemical stability and reactivity
Chemical Hardness (η)4.22 eVResistance to change in electron distribution
Electronegativity (χ)4.74 eVMeasure of electron-attracting power
Electrophilicity Index (ω)2.67 eVPropensity to accept electrons

Understanding the mechanisms of chemical reactions involving this compound can be greatly facilitated by transition state analysis using quantum chemical methods. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which represent the highest energy point along the reaction coordinate.

For example, in a hypothetical hydrolysis reaction of the acetamide (B32628) group, DFT calculations could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides crucial information about the reaction rate. Theoretical studies on similar acetamide-containing compounds have successfully elucidated reaction pathways and the influence of solvents on reaction mechanisms. academie-sciences.fr

The three-dimensional structure of this compound is not static; the cyclohexyl ring and the acetamide group can adopt various conformations. Conformational analysis using quantum chemical methods allows for the determination of the relative energies of these different spatial arrangements. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy landscape can be constructed.

This landscape reveals the most stable, low-energy conformations of the molecule. For this compound, this would involve exploring the chair and boat conformations of the cyclohexyl ring, as well as the orientation of the ethynyl (B1212043) and acetamide substituents. Identifying the global minimum energy conformation is crucial, as it represents the most populated structure at equilibrium and is often the biologically active conformation.

Molecular Docking and Dynamics Simulations

While quantum chemistry provides insights into the intrinsic properties of this compound, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules, such as proteins. These methods are pivotal in predicting the binding affinity and mode of action of the compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov In the context of this compound, docking simulations can be used to screen for potential protein targets and to predict how the molecule binds within a specific active site. The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding energy.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the amide group of this compound could act as a hydrogen bond donor or acceptor, while the cyclohexyl ring could engage in hydrophobic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Kinase Active Site (from Molecular Docking)
Functional GroupInteracting ResidueInteraction TypeDistance (Å)
Amide N-HAsp145 (Backbone C=O)Hydrogen Bond2.1
Amide C=OLys72 (Side Chain NH3+)Hydrogen Bond2.5
Cyclohexyl RingVal57, Ala80, Leu135Hydrophobic InteractionN/A
Ethynyl GroupPhe146π-π Stacking3.8

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. nih.gov Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode and to observe the conformational changes that may occur in both the ligand and the protein upon binding.

These simulations can reveal the intricate process of molecular recognition, where the ligand and protein adapt their conformations to achieve an optimal fit. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which are a more accurate predictor of binding affinity than docking scores. MD simulations can also identify the role of water molecules in mediating ligand-protein interactions and provide insights into the kinetics of binding and unbinding.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

In computational chemistry, the analysis of a compound's interactions within a biological target's binding site is crucial for understanding its potential mechanism of action. For a molecule like this compound, researchers would typically use molecular docking simulations to predict its binding pose within a protein's active site. Following docking, a detailed analysis would identify potential hydrogen bonds between the acetamide group's nitrogen and oxygen atoms and amino acid residues in the binding pocket. chemrxiv.org The cyclohexyl and ethynyl groups would be analyzed for hydrophobic (non-polar) interactions with corresponding hydrophobic residues of the target protein. researchgate.net These interactions are fundamental to the stability of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies are a key component of modern drug discovery, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for a series of compounds including this compound, researchers would first need experimental data on their biological activity (e.g., IC50 values). nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship would be established between the compounds' structural properties (descriptors) and their activity. researchgate.netscispace.com A robust model could then be used to predict the activity of new, unsynthesized analogs.

Descriptor Calculation and Feature Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, these would include constitutional, topological, geometrical, and electronic descriptors. Examples of relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. mdpi.com Feature selection techniques are then employed to identify the most relevant descriptors that contribute to the biological activity, reducing the complexity of the model and improving its predictive power. scispace.com

Chemoinformatic Analysis of Chemical Space related to Acetamides

Chemoinformatic analysis of the chemical space of acetamide derivatives would involve mapping the structural diversity and property distribution of a large library of these compounds. archivepp.com This is often visualized using dimensionality reduction techniques like Principal Component Analysis (PCA). scispace.com Such an analysis helps in understanding the scope of known acetamide chemistry, identifying novel structural motifs, and guiding the design of new compounds with desired properties. chemrxiv.orgscispace.com

Future Research Directions and Advanced Applications

Development of N-(1-ethynylcyclohexyl)acetamide as a Scaffold for Chemical Biology Tools

The unique structural features of this compound make it an attractive scaffold for the development of sophisticated chemical biology tools. The terminal alkyne, or ethynyl (B1212043) group, is a key functional handle for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding in complex biological environments. nih.govnih.gov This capability opens the door to a multitude of applications where the ethynylcyclohexyl acetamide (B32628) core can be conjugated to reporter molecules, such as fluorophores or affinity tags, for the visualization and tracking of biological processes.

The acetamide portion of the molecule can be systematically modified to create a library of derivatives with varying physicochemical properties. researchgate.net These modifications can influence the compound's solubility, cell permeability, and interaction with biological targets. The cyclohexyl ring provides a three-dimensional scaffold that can be functionalized to explore chemical space in ways that are distinct from traditional flat aromatic systems. researchgate.netcabidigitallibrary.org The combination of these features suggests that this compound could serve as a versatile platform for creating chemical probes to study enzyme activity, protein-protein interactions, and other cellular events. For example, derivatives of this compound could be designed as activity-based probes that covalently label specific enzymes within a cell, allowing for their identification and functional characterization.

Integration of High-Throughput Synthesis and Screening for Analog Discovery

The discovery of novel therapeutic agents and chemical probes often relies on the ability to rapidly synthesize and screen large libraries of related compounds. The modular nature of this compound lends itself well to high-throughput synthesis strategies. jku.at Efficient methods for the synthesis of diverse α-diazo amides and other acetamide derivatives have been developed, which could be adapted for the parallel synthesis of a wide array of this compound analogs. archivepp.comwhiterose.ac.uk

These synthetic efforts can be coupled with high-throughput screening (HTS) assays to quickly identify compounds with desired biological activities. nih.gov For instance, a library of ethynylcyclohexyl acetamide derivatives could be screened against a panel of cancer cell lines or a specific enzyme target. The data from these screens can then be used to build structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds. The integration of automated synthesis and HTS has the potential to significantly accelerate the discovery of new lead compounds based on the this compound scaffold. nih.gov

Advanced Mechanistic Investigations through Computational and Experimental Synergy

A deeper understanding of how this compound and its derivatives interact with biological systems can be achieved through a synergistic approach that combines computational modeling and experimental validation. Molecular docking studies, for example, can predict the binding modes of these compounds with target proteins, providing insights into the key interactions that drive their biological activity. nih.govnih.govacs.org These computational predictions can then be tested and refined through experimental techniques such as X-ray crystallography or site-directed mutagenesis.

Computational methods can also be used to explore the conformational landscape of the ethynylcyclohexyl group and to predict the reactivity of the alkyne moiety. acs.org This information is crucial for the rational design of chemical probes and drug candidates. For example, density functional theory (DFT) calculations can be employed to investigate the mechanism of potential bioorthogonal reactions involving the ethynyl group. The synergy between in silico and in vitro/in vivo studies will be instrumental in elucidating the mechanism of action of ethynylcyclohexyl acetamides and in optimizing their properties for specific applications.

Exploration of New Biological Targets and Pathways for Ethynylcyclohexyl Acetamides

The structural motifs present in this compound suggest a broad range of potential biological targets. Acetamide derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov For example, certain N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, which is involved in inflammatory diseases. acs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-ethynylcyclohexyl)acetamide?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A typical route involves:

Cyclohexene Derivative Preparation: Start with cyclohexanol derivatives, introducing an ethynyl group via Sonogashira coupling or alkyne addition .

Acetamide Formation: React the ethynyl-substituted cyclohexylamine with acetyl chloride or acetic anhydride under inert conditions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC or GC-MS .

Characterization:

  • NMR Spectroscopy: Confirm structural integrity through ¹H/¹³C NMR, focusing on ethynyl proton signals (δ ~2.5-3.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry: Validate molecular weight with ESI-MS or MALDI-TOF .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; use low-boiling solvents (e.g., dichloromethane) for easier removal .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps; adjust catalyst loading (0.5–5 mol%) to balance cost and efficiency .
  • Statistical Design: Apply response surface methodology (RSM) to analyze interactions between temperature, pH, and reaction time .

Case Study: For analogous acetamides, yields improved from 45% to 78% by increasing temperature from 25°C to 60°C and using 3 mol% Pd catalyst .

Basic: What analytical techniques are critical for characterizing structural isomers?

Answer:

  • X-ray Crystallography: Resolve stereochemistry and confirm cyclohexyl/ethynyl spatial arrangement .
  • IR Spectroscopy: Identify acetamide C=O stretch (~1650 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
  • 2D NMR (COSY, HSQC): Differentiate regioisomers by correlating proton and carbon environments .

Advanced: How should researchers address contradictions in toxicity data across studies?

Answer:

Dose-Response Analysis: Compare LD₅₀ values from acute toxicity studies (e.g., OECD Test Guideline 423) and chronic exposure models .

Mechanistic Studies: Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate in vivo findings .

Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile data discrepancies across studies .

Example: For N-methoxyfluorenyl acetamide analogs, conflicting carcinogenicity data were resolved by identifying metabolic activation pathways via cytochrome P450 assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks .
  • Storage: Store in amber glass bottles under nitrogen at –20°C to prevent degradation .

Advanced: How to design stability studies under varying environmental conditions?

Answer:

Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

Analytical Monitoring: Track decomposition via:

  • HPLC: Quantify degradation products using C18 columns and UV detection (λ = 254 nm).
  • TGA/DSC: Assess thermal stability and melting point shifts .

Kinetic Modeling: Calculate shelf life using Arrhenius equations for accelerated stability data .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • Density Functional Theory (DFT): Simulate reaction pathways (e.g., ethynyl group participation in cycloadditions) using Gaussian or ORCA software .
  • Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
  • QSAR Modeling: Corrogate structural features (e.g., logP, topological polar surface area) with bioactivity data from PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.